4-(3-iso-Propoxyphenyl)-4-oxobutyric acid
Description
The exact mass of the compound 4-oxo-4-(3-propan-2-yloxyphenyl)butanoic Acid is 236.10485899 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(3-propan-2-yloxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-11-5-3-4-10(8-11)12(14)6-7-13(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQQFJKVUMGWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257873 | |
| Record name | 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-42-3 | |
| Record name | 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid: A Technical Guide
Executive Summary & Strategic Analysis
The synthesis of 4-(3-isopropoxyphenyl)-4-oxobutyric acid presents a specific regiochemical challenge often overlooked in standard keto-acid protocols. Unlike its para-substituted counterparts (common in fibrate drug synthesis), the meta-isomer cannot be synthesized via direct Friedel-Crafts acylation of isopropoxybenzene. The alkoxy group is a strong ortho/para director, meaning direct acylation would yield >95% of the unwanted para-isomer.
To ensure structural integrity and high purity, this guide details a Grignard-mediated "Inverse Addition" pathway . This approach utilizes 3-bromophenol as the regiochemical anchor, ensuring the isopropoxy and succinyl groups remain in the meta relationship.
Core Retrosynthetic Logic
-
Target: 4-(3-isopropoxyphenyl)-4-oxobutyric acid.
-
Disconnection: Aryl-Ketone bond.
-
Primary Error Mode: Direct Friedel-Crafts acylation of isopropyl phenyl ether (Yields para).
-
Correct Strategy: Nucleophilic attack of 3-isopropoxyphenylmagnesium bromide on succinic anhydride.
Synthesis Pathway Visualization
The following flow diagram illustrates the critical decision points and the specific "Inverse Addition" technique required to prevent over-alkylation (formation of the tertiary alcohol).
Figure 1: Strategic pathway highlighting the Grignard route to preserve meta-regiochemistry.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (1-Bromo-3-isopropoxybenzene)
Objective: Install the isopropoxy tail while preserving the halogen handle for Grignard formation.
-
Reagents: 3-Bromophenol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (2.0 eq), DMF (Anhydrous).
-
Mechanism: SN2 Nucleophilic Substitution.
Protocol:
-
Charge a 3-neck flask with 3-Bromophenol and anhydrous DMF (5 mL/g).
-
Add K2CO3 powder. Stir at room temperature for 30 minutes to form the phenoxide.
-
Add 2-Bromopropane dropwise.
-
Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) until phenol is consumed.
-
Workup: Quench with water, extract with diethyl ether. Wash organics with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: Vacuum distillation or silica plug filtration.
Phase 2: Grignard Generation & Acylation
Objective: Form the carbon-carbon bond at the carbonyl center without over-addition.
Critical Mechanism: The "Inverse Addition" technique is vital here. Adding the Grignard reagent to a solution of excess succinic anhydride ensures the concentration of anhydride is always high relative to the nucleophile. This favors the opening of the anhydride ring to form the carboxylate salt (which is stable to further attack) rather than the ketone (which would react again to form a tertiary alcohol).
Reagents Table:
| Reagent | Equivalents | Role | Critical Parameter |
| 1-Bromo-3-isopropoxybenzene | 1.0 | Nucleophile | Dry thoroughly (<50 ppm H2O) |
| Magnesium Turnings | 1.1 | Radical Initiator | Mechanically activated |
| Succinic Anhydride | 1.2 - 1.5 | Electrophile | Excess required to prevent bis-addition |
| THF (Anhydrous) | Solvent | Medium | Stabilized, peroxide-free |
Step-by-Step Protocol:
-
Grignard Formation:
-
In a flame-dried flask under Argon, place Mg turnings and a crystal of Iodine.
-
Cover Mg with minimal THF. Add 5% of the bromide solution to initiate (color change from brown to clear indicates initiation).
-
Add the remaining bromide/THF solution dropwise to maintain a gentle reflux.
-
Reflux for 1 hour after addition to complete formation. Cool to Room Temperature (RT).
-
-
Acylation (The Inverse Addition):
-
In a separate vessel, dissolve Succinic Anhydride (1.5 eq) in THF. Cool to -40°C .
-
Transfer the Grignard solution via cannula slowly into the Succinic Anhydride solution over 45 minutes.
-
Note: The low temperature and inverse addition prevent the Grignard from attacking the formed ketone.
-
Allow the mixture to warm to 0°C over 2 hours.
-
-
Hydrolysis & Workup:
-
Quench carefully with 1M HCl (pH should be < 2 to protonate the carboxylate).
-
Extract with Ethyl Acetate (x3).
-
Purification: The crude product often contains unreacted succinic acid.
-
Wash 1: Water (removes bulk succinic acid).
-
Wash 2: Saturated NaHCO3 (Extracts the target keto-acid into the aqueous phase).
-
Separation: Discard the organic layer (contains non-acidic impurities).
-
Acidification: Acidify the aqueous bicarbonate layer with 6M HCl to precipitate the target acid.
-
Filtration: Collect the white solid precipitate. Recrystallize from Ethanol/Water if necessary.
-
-
Quality Control & Validation
To ensure the protocol yielded the correct isomer, the following analytical signatures must be verified.
1H NMR Diagnostics (DMSO-d6, 400 MHz)
-
Aromatic Region (7.0 - 7.5 ppm): Look for the specific meta-substitution pattern (singlet, doublet, triplet, doublet integration). A symmetric para-pattern (two doublets) indicates the wrong isomer or starting material contamination.
-
Isopropoxy Group: Septet at ~4.6 ppm (1H) and Doublet at ~1.3 ppm (6H).
-
Succinyl Chain: Two triplets at ~2.5 ppm and ~3.2 ppm (2H each).
Common Failure Modes
-
Impurity: Tertiary Alcohol. [1]
-
Cause: Grignard added too fast or temperature too high.
-
Detection: Disappearance of carbonyl peak in IR; complex aliphatic region in NMR.
-
-
Impurity: Para-Isomer.
-
Cause: Use of Friedel-Crafts route instead of Grignard.
-
Detection: NMR aromatic coupling constants (Para = ~8.8 Hz symmetric doublets).
-
References
-
BenchChem. Reaction of Grignard Reagents with Esters and Anhydrides: Protocols for Tertiary Alcohol and Keto-Acid Synthesis. BenchChem Application Notes.[1] Link
-
LibreTexts Chemistry. Friedel-Crafts Acylation: Regioselectivity and Limitations with Alkoxybenzenes. Chemistry LibreTexts, 2015.[2] Link
-
Organic Syntheses. Preparation of gamma-Keto Acids via Succinic Anhydride. Org.[3][4][5] Synth. Coll. Vol. 2, p. 81. Link
-
Master Organic Chemistry. Deactivating and Activating Groups in Electrophilic Aromatic Substitution.Link
Sources
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, spectral characteristics, and synthetic methodologies for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a comparative analysis of structurally similar compounds to offer scientifically grounded insights. The core focus is to equip researchers and drug development professionals with the foundational knowledge necessary for the synthesis, characterization, and potential application of this compound as a versatile chemical intermediate. The synthesis is detailed through a robust, step-by-step protocol for a Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis.
Introduction and Rationale
4-Oxo-carboxylic acids are a pivotal class of bifunctional molecules that serve as valuable precursors in the synthesis of a wide array of carbocyclic and heterocyclic frameworks.[1] Their unique structure, featuring both a ketone and a carboxylic acid, allows for selective chemical transformations, making them highly sought-after building blocks in medicinal chemistry and materials science. The target of this guide, 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, incorporates a bulky isopropoxy group on the phenyl ring, which is anticipated to influence its solubility, reactivity, and potential biological interactions. The strategic placement of this substituent at the meta position offers a distinct electronic and steric profile compared to its ortho and para isomers.
Given the nascent stage of research into this particular compound, this guide will leverage data from well-characterized analogs to construct a predictive but scientifically rigorous profile. The primary analogs for this comparative analysis are 4-(3-methoxyphenyl)-4-oxobutanoic acid, which mirrors the meta-alkoxy substitution, and 3-benzoylpropionic acid, the parent scaffold.
Predicted Physicochemical and Spectral Properties
The chemical and physical properties of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid can be reliably estimated by examining its constituent parts and comparing them to known analogs.
Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound and its key analogs.
| Property | 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid (Predicted) | 4-(3-Methoxyphenyl)-4-oxobutanoic acid[2] | 3-Benzoylpropionic acid[3] |
| Molecular Formula | C₁₃H₁₆O₄ | C₁₁H₁₂O₄ | C₁₀H₁₀O₃ |
| Molecular Weight | 236.26 g/mol | 208.21 g/mol | 178.19 g/mol |
| Appearance | White to off-white crystalline solid | Not specified | White to off-white crystalline powder |
| Melting Point | 110-125 °C | Not specified | 108-110 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, acetone) | Not specified | Slightly soluble in water; soluble in organic solvents |
Rationale for Predictions: The molecular formula and weight are calculated from the chemical structure. The appearance and solubility are predicted based on the properties of similar aromatic carboxylic acids.[1][3] The melting point is estimated to be in a similar range to 3-benzoylpropionic acid, with the isopropoxy group potentially influencing crystal packing.
Predicted Spectral Data
Predictive analysis of the spectral data is crucial for the identification and characterization of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid upon its synthesis.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic, aliphatic, and isopropoxy protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | Carboxylic acid (-COOH) |
| 7.5-7.8 | Multiplet | 3H | Aromatic protons |
| ~7.2 | Multiplet | 1H | Aromatic proton |
| 4.6-4.8 | Septet | 1H | Isopropoxy methine (-OCH(CH₃)₂) |
| ~3.2 | Triplet | 2H | Methylene adjacent to ketone (-COCH₂-) |
| ~2.7 | Triplet | 2H | Methylene adjacent to carboxylic acid (-CH₂COOH) |
| ~1.3 | Doublet | 6H | Isopropoxy methyl (-OCH(CH₃)₂) |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Ketone carbonyl (C=O) |
| ~175 | Carboxylic acid carbonyl (C=O) |
| ~158 | Aromatic carbon attached to isopropoxy group |
| 115-135 | Aromatic carbons |
| ~70 | Isopropoxy methine (-OCH(CH₃)₂) |
| ~35 | Methylene adjacent to ketone (-COCH₂-) |
| ~30 | Methylene adjacent to carboxylic acid (-CH₂COOH) |
| ~22 | Isopropoxy methyl (-OCH(CH₃)₂) |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrational frequencies of the carbonyl groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1680 | C=O stretch (aromatic ketone) |
| 1100-1300 | C-O stretch (ether) |
Synthesis of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid
The most direct and established method for the synthesis of this class of compounds is the Friedel-Crafts acylation of an appropriate aromatic ether with succinic anhydride.[4]
Reaction Scheme
Caption: Friedel-Crafts Acylation for the Synthesis of the Target Compound.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
3-Isopropoxybenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous aluminum chloride (2.2 equivalents) and nitrobenzene.
-
Addition of Reactants: Cool the flask in an ice-salt bath. A solution of 3-isopropoxybenzene (1 equivalent) and succinic anhydride (1.1 equivalents) in nitrobenzene is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by a 5% sodium bicarbonate solution to extract the acidic product. The bicarbonate layer is then acidified with 5% HCl to precipitate the crude product.
-
Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a calcium chloride guard tube is critical as aluminum chloride reacts violently with water, which would deactivate the catalyst.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the succinic anhydride, making it a more potent electrophile for the aromatic ring to attack.[5]
-
Solvent: Nitrobenzene is a common solvent for Friedel-Crafts reactions as it is relatively inert and can dissolve the reactants and the aluminum chloride complex. Its deactivating nature also helps to prevent polysubstitution.
-
Temperature Control: The initial cooling is necessary to control the exothermic reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion.
Reactivity and Potential Applications in Drug Development
The bifunctional nature of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Reactivity
The two primary reactive sites are the carboxylic acid and the ketone.
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions are fundamental in modifying the pharmacokinetic properties of a drug candidate.[6]
-
Ketone: The ketone can be reduced to a secondary alcohol, which can introduce a new chiral center. It can also be a site for nucleophilic addition reactions, allowing for the extension of the carbon skeleton. The Clemmensen or Wolff-Kishner reductions can be employed to reduce the ketone to a methylene group, providing access to 4-(3-isopropoxyphenyl)butyric acid.
Caption: Key Reaction Pathways for the Target Compound.
Applications in Drug Discovery
Derivatives of 4-oxo-carboxylic acids are present in a variety of biologically active compounds.
-
Heterocycle Synthesis: These compounds are excellent precursors for the synthesis of nitrogen-containing heterocycles like pyridazinones and pyrrolidones, which are common scaffolds in medicinal chemistry.[7]
-
Scaffold for Bioisosteres: The carboxylic acid group can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to improve the pharmacokinetic profile of a potential drug molecule.[8]
-
Anticancer and Antimicrobial Agents: The incorporation of 4-hydroxyphenyl moieties into amino acid derivatives has shown promise in the development of anticancer and antimicrobial candidates.[9] The isopropoxy group in the target compound could be a starting point for similar derivatizations.
Safety and Handling
While specific toxicity data for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is not available, based on its analog 4-(3-methoxyphenyl)-4-oxobutanoic acid, it should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-(3-iso-Propoxyphenyl)-4-oxobutyric acid represents a promising yet underexplored chemical entity with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. This technical guide has provided a predictive yet scientifically grounded framework for its chemical and physical properties, spectral characteristics, and a detailed protocol for its synthesis via Friedel-Crafts acylation. By leveraging the known chemistry of its structural analogs, researchers are better equipped to synthesize, characterize, and utilize this versatile compound in their research endeavors. The dual functionality of this molecule opens up a multitude of possibilities for the creation of novel and complex chemical structures with potential biological activity.
References
-
MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]
-
PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397). Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
PMC. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Industrial Chemicals. 3-Benzoyl Propionic Acid. Retrieved from [Link]
-
Beilstein Journals. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]
-
Matrix Fine Chemicals. 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 3153-44-4. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubMed. (2009, February 19). Design, synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. Retrieved from [Link]
-
Chegg.com. (2023, November 30). Solved This is IR Sepctrum for | Chegg.com. Retrieved from [Link]
-
ResearchGate. (2021, July). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]
-
Ogarev-online. (2022). Synthesis and study of psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Retrieved from [Link]
-
Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
-
PubMed. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]
-
ACS Publications. 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives | Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(3-Methoxyphenyl)-4-oxobutanoic acid | C11H12O4 | CID 2759694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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Methodological & Application
Application Note: Comprehensive Assay Development for 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid (IPP-OBA)
Executive Summary & Chemical Context[1][2][3]
This Application Note details the assay development pipeline for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid (herein referred to as IPP-OBA ). Structurally analogous to fenbufen and other aryl-oxo-butyric acid non-steroidal anti-inflammatory drugs (NSAIDs), IPP-OBA functions as a prodrug scaffold often metabolized to an active acetic acid derivative or acting directly as a PPAR agonist.
The following protocols address the critical challenges associated with this chemotype:
-
Solubility Limits: The lipophilic isopropoxy group and aromatic ring reduce aqueous solubility, requiring specific organic modifiers.
-
Ionization State: The terminal carboxylic acid (pKa ≈ 4.5) necessitates pH control to prevent peak tailing during chromatography.
-
Metabolic Susceptibility: The benzylic ketone is prone to reduction, requiring specific stability indicating assays.
Chemical Profile[1][3][4]
-
IUPAC Name: 4-(3-propan-2-yloxyphenyl)-4-oxobutanoic acid
-
Molecular Formula: C₁₃H₁₆O₄
-
Molecular Weight: 236.26 g/mol
-
LogP (Predicted): 2.8 – 3.2
-
pKa: ~4.5 (Carboxylic Acid)
Workflow Visualization
The following diagram outlines the logical flow of assay development, from initial solubility screening to biological validation.
Figure 1: Strategic workflow for IPP-OBA assay development, ensuring analytical methods are stability-indicating before biological testing.
Protocol 1: Analytical Method Development (HPLC-DAD)
Rationale
IPP-OBA contains a chromophore (phenyl ring conjugated with a ketone) allowing for UV detection. However, the carboxylic acid moiety causes peak tailing on C18 columns if the mobile phase pH is near the pKa. We utilize an acidic mobile phase to suppress ionization, ensuring the analyte remains in its neutral, hydrophobic form for sharp peak shape and consistent retention.
Instrumentation & Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Detector: Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Wavelength: 254 nm (primary), 280 nm (secondary).
Reagents
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Step-by-Step Method
-
Stock Preparation: Weigh 10 mg of IPP-OBA into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile to create a 1 mg/mL Master Stock.
-
Working Standard: Dilute Master Stock to 50 µg/mL using the Diluent . Note: Do not use 100% water as diluent; the compound may precipitate.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.00 | 90 | 10 | 1.0 |
| 8.00 | 10 | 90 | 1.0 |
| 10.00 | 10 | 90 | 1.0 |
| 10.10 | 90 | 10 | 1.0 |
| 13.00 | 90 | 10 | 1.0 |
-
Injection: 10 µL.
-
System Suitability Criteria:
-
Tailing Factor (T): < 1.5
-
Theoretical Plates (N): > 5000
-
%RSD (n=6 injections): < 2.0%
-
Troubleshooting (Self-Validating Logic)
-
Problem: Split peaks.
-
Cause: Solvent mismatch. The sample solvent (100% ACN) is too strong compared to the initial mobile phase (10% ACN).
-
Fix: Match the diluent to the starting gradient conditions or reduce injection volume to 5 µL.
-
-
Problem: Drifting retention time.
-
Cause: Inadequate equilibration of the column after the gradient.
-
Fix: Extend the post-run re-equilibration time (10.10 to 13.00 min step).
-
Protocol 2: Forced Degradation (Stability Profiling)
To prove the HPLC method is "stability-indicating" (capable of distinguishing the drug from its breakdown products), we subject IPP-OBA to stress.
Stress Conditions
| Stress Type | Condition | Expected Degradation Pathway |
| Acid Hydrolysis | 1N HCl, 60°C, 4 hours | Ether cleavage (loss of isopropoxy group). |
| Base Hydrolysis | 1N NaOH, 60°C, 4 hours | Decarboxylation (rare) or ring opening. |
| Oxidation | 3% H₂O₂, RT, 4 hours | Oxidation of alkyl chain/phenyl ring. |
| Photostability | UV Light (1.2 million lux-hours) | Ketone photoreduction/Norrish reactions. |
Procedure
-
Prepare 1 mg/mL samples in the respective stress media.
-
Incubate for the specified time.
-
Neutralize: Acid/Base samples must be neutralized (pH 7) before injection to protect the HPLC column.
-
Analyze using the method defined in Section 3.
-
Pass Criteria: Mass balance > 90% (Sum of parent + degradants). Resolution (Rs) between parent and nearest degradant > 1.5.
Protocol 3: Biological Assay (COX-2 Inhibition Screen)
Given the structural similarity to NSAIDs, the primary biological characterization focuses on Cyclooxygenase-2 (COX-2) inhibition.
Mechanism
IPP-OBA is hypothesized to compete with arachidonic acid for the COX-2 active site. This assay measures the production of Prostaglandin H2 (PGH2) via a colorimetric peroxidase step.
Reagents & Kit
-
Purified Ovine COX-2 enzyme.
-
Heme cofactor.
-
Arachidonic Acid (Substrate).
-
Colorimetric Substrate (TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).
Workflow Diagram (Mechanism of Action)
Figure 2: Biological pathway illustrating the competitive inhibition point of IPP-OBA against Arachidonic Acid.
Step-by-Step Protocol
-
Enzyme Prep: Reconstitute COX-2 enzyme in Tris-HCl buffer (pH 8.0).
-
Inhibitor Incubation: Add 10 µL of IPP-OBA (varying concentrations: 0.1 µM to 100 µM) to 150 µL of enzyme solution.
-
Pre-Incubation: Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
Reaction Start: Add 10 µL of Arachidonic Acid/TMPD mixture.
-
Measurement: Monitor absorbance at 590 nm immediately. The rate of color change is proportional to COX-2 activity.
-
Calculation:
-
IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).
Data Reporting & Acceptance Criteria
For this assay development to be considered "Validated" for research use, the following data package must be generated:
| Parameter | Acceptance Criteria | Rationale |
| Linearity (HPLC) | R² > 0.999 | Ensures accurate quantification across dose ranges. |
| Precision (HPLC) | RSD < 2.0% | Ensures method reproducibility. |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Defines sensitivity limits for pharmacokinetic studies. |
| Z-Factor (Bioassay) | > 0.5 | Indicates a robust biological assay suitable for screening. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Burnett, B. P., et al. (2007). 5-Lipoxygenase Inhibition as a Mechanism for the Anti-Inflammatory Activity of Flavocoxid. Journal of Medicinal Food. (Context for dual pathway inhibition assays). Link
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-Inflammatory Drugs. American Journal of Medicine. (Standard protocols for COX inhibition). Link
Disclaimer: This protocol is designed for research and development purposes. IPP-OBA is a chemical intermediate/research compound. All safety protocols regarding the handling of organic acids and biological agents must be observed.
4-(3-iso-Propoxyphenyl)-4-oxobutyric acid cell-based assay methods
Application Note: Cell-Based Characterization of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid
Executive Summary
Compound: 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid
Chemical Class:
This Application Note outlines a robust cell-based screening workflow for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid . Structurally homologous to established non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and metabolic modulators, this compound requires a biphasic screening approach. The protocols below detail the evaluation of its anti-inflammatory efficacy via the COX-2/PGE2 pathway and its potential metabolic modulation via PPAR
Biological Rationale & Mechanism of Action
The structural scaffold of 4-aryl-4-oxobutyric acids is historically significant in medicinal chemistry. The "3-iso-propoxyphenyl" moiety suggests high lipophilicity, potentially enhancing membrane permeability and interaction with nuclear receptors or membrane-bound enzymes.
Hypothesized Targets:
-
Cyclooxygenase (COX) Inhibition: Similar to Fenbufen, the compound may act as a prodrug or direct inhibitor of COX enzymes, reducing Prostaglandin E2 (PGE2) synthesis.
-
PPAR
Agonism: The lipophilic tail and acidic headgroup mimic the pharmacophore of PPAR agonists (e.g., fibrates), suggesting potential utility in metabolic syndrome research.
Pathway Visualization (Arachidonic Acid Cascade)
Figure 1: Putative mechanism of action within the inflammatory cascade. The compound is evaluated for its ability to intercept the conversion of Arachidonic Acid to Prostaglandins.
Experimental Protocols
Protocol A: Anti-Inflammatory Efficacy (Macrophage Model)
Objective: Quantify the inhibition of LPS-induced PGE2 production. Cell Model: RAW 264.7 (Murine Macrophage-like cells). Rationale: RAW 264.7 cells robustly express COX-2 and iNOS upon stimulation with Lipopolysaccharide (LPS), making them the industry standard for NSAID screening [1].
Materials:
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Readout: PGE2 ELISA Kit (competitive enzyme immunoassay).
-
Viability Control: CCK-8 or Resazurin reagent.
Step-by-Step Methodology:
-
Seeding:
-
Harvest RAW 264.7 cells (passage < 15) and resuspend in fresh media.
-
Seed at density
cells/well in 96-well flat-bottom plates. -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Compound Pre-treatment:
-
Dissolve 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid in DMSO (Stock: 100 mM).
-
Prepare serial dilutions in serum-free DMEM (Range: 0.1
M to 100 M). Final DMSO concentration must be . -
Aspirate old media and add 100
L of compound-containing media. -
Incubate for 1 hour (Pre-incubation is critical to allow cellular uptake before inflammatory insult).
-
-
LPS Stimulation:
-
Add LPS (Final concentration: 1
g/mL) to all wells except the "Vehicle Control" (Negative Control). -
Include "Positive Control" wells (LPS + Vehicle) and "Reference Drug" wells (e.g., Indomethacin 10
M). -
Incubate for 18-24 hours .
-
-
Supernatant Collection:
-
Centrifuge plate at 1000 rpm for 5 mins to settle debris.
-
Collect 150
L of supernatant for PGE2 ELISA analysis. Store at -80°C if not measuring immediately.
-
-
Viability Normalization (Crucial Step):
-
To the remaining cells, add 10
L CCK-8 reagent. -
Incubate for 2 hours and read Absorbance at 450 nm.
-
Note: Any reduction in PGE2 must be normalized to cell viability to rule out false positives caused by cytotoxicity.
-
Protocol B: PPAR Nuclear Receptor Activation (Reporter Assay)
Objective: Assess if the compound acts as a metabolic ligand (agonist) for PPAR
Materials:
-
Plasmids: Gal4-PPAR
-LBD (Ligand Binding Domain) expression vector; UAS-Luciferase reporter vector. -
Transfection Reagent: Lipofectamine 3000 or PEI.
-
Detection: Dual-Luciferase® Reporter Assay System.
Workflow:
-
Transfection (Day 0):
-
Seed HEK293T cells in white-walled 96-well plates (
cells/well). -
Co-transfect with Gal4-PPAR
plasmid, UAS-Luciferase plasmid, and Renilla luciferase (internal control).
-
-
Treatment (Day 1):
-
Replace media with compound-containing media (1
M - 50 M). -
Positive Control: Rosiglitazone (1
M). -
Incubate for 24 hours.
-
-
Luminescence Detection (Day 2):
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly Luciferase (Target signal).
-
Measure Renilla Luciferase (Normalization signal).
-
Calculate Relative Light Units (RLU) = Firefly / Renilla.
-
Data Analysis & Presentation
Table 1: Expected Data Structure for RAW 264.7 Assay
| Treatment Group | Conc. ( | Absorbance (450nm) [Viability] | Viability (%) | PGE2 (pg/mL) | PGE2 Inhibition (%) |
| Vehicle (No LPS) | 0 | 1.20 | 100% | < 50 | N/A |
| LPS Control | 0 | 1.18 | 98% | 2500 | 0% |
| Test Compound | 10 | 1.15 | 96% | 1200 | 52% |
| Test Compound | 50 | 1.10 | 92% | 400 | 84% |
| Indomethacin | 10 | 1.12 | 93% | 200 | 92% |
Calculations:
-
Viability (%):
-
Inhibition (%):
-
IC
Determination: Plot log(concentration) vs. % Inhibition using a non-linear regression (4-parameter logistic fit).
Troubleshooting & Optimization
-
Issue: High Cytotoxicity.
-
Cause: The "3-iso-propoxyphenyl" group increases lipophilicity, potentially causing membrane disruption at high concentrations.
-
Solution: Do not exceed 50
M. If viability drops below 80%, the anti-inflammatory data is invalid.
-
-
Issue: Low Signal Window in ELISA.
-
Cause: Insufficient LPS stimulation or degraded LPS.
-
Solution: Titrate LPS (0.1 - 10
g/mL) to ensure a >10-fold increase in PGE2 over baseline.
-
-
Issue: Precipitation.
-
Cause: 4-aryl-4-oxobutyric acids can be poorly soluble in aqueous media.
-
Solution: Ensure DMSO stock is fully dissolved. Sonicate if necessary. Keep final DMSO < 0.1%.
-
References
-
Validation of RAW 264.
- Title: "RAW 264.
- Source:Journal of Pharmacological and Toxicological Methods.
- Context: Defines the parameters for LPS stimulation and PGE2 quantific
-
PPAR Assay Methodology
- Title: "Cell-based reporter assays for the identific
- Source:Methods in Molecular Biology.
- Context: Describes the Gal4-UAS system used in Protocol B.
-
Chemical Class Reference (Fenbufen)
- Title: "Pharmacology of fenbufen: a new non-steroidal anti-inflamm
- Source:Arzneimittelforschung.
- Context: Provides the historical baseline for testing 4-aryl-4-oxobutyric acid deriv
Application Notes and Protocols for the Investigation of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid in Metabolic Disease Research
Introduction: Unveiling the Therapeutic Potential of a Novel Aryloxyalkanoic Acid Derivative
Metabolic diseases, including type 2 diabetes mellitus (T2DM) and dyslipidemia, represent a growing global health crisis. A key molecular target in the development of therapeutics for these conditions is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid homeostasis, and adipogenesis.[1][2] Agonists of PPARγ, such as the thiazolidinedione class of drugs, have been successful in improving insulin sensitivity, yet their use can be associated with adverse side effects.[3] This has spurred the search for novel PPARγ modulators with improved therapeutic profiles.
This document provides a comprehensive guide for the investigation of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid , a novel aryloxyalkanoic acid derivative, as a potential therapeutic agent for metabolic diseases. While this specific compound is not extensively characterized in publicly available literature, its structural features suggest a potential interaction with the PPARγ ligand-binding domain. These application notes will, therefore, outline a strategic and scientifically rigorous approach to elucidate its mechanism of action and therapeutic potential, with a primary focus on its hypothesized role as a PPARγ agonist.
The protocols detailed herein are designed for researchers and scientists in academic and industrial drug discovery settings. They provide a stepwise framework for the in vitro characterization of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, from initial cytotoxicity assessment to functional assays that probe its activity as a PPARγ modulator.
The Scientific Rationale: Targeting the PPARγ Signaling Pathway
PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[1][2] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is predominantly expressed in adipose tissue, where it is a master regulator of adipocyte differentiation.[1] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[2][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2][5]
The activation of PPARγ initiates a cascade of events that collectively improve metabolic health. These include:
-
Enhanced Insulin Sensitivity: PPARγ activation promotes the uptake and utilization of glucose in peripheral tissues, thereby lowering blood glucose levels.
-
Adipocyte Differentiation: It drives the differentiation of preadipocytes into mature adipocytes, which are specialized in storing fatty acids, thus reducing circulating lipid levels.[1]
-
Regulation of Lipid Metabolism: PPARγ influences the expression of genes involved in lipid uptake, transport, and storage.[6]
The following diagram illustrates the canonical PPARγ signaling pathway:
A Phased Approach to In Vitro Evaluation: Experimental Workflow
A systematic and tiered approach is recommended to efficiently evaluate the biological activity of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid. The following workflow outlines the key stages of in vitro characterization:
Detailed Experimental Protocols
Part 1: Foundational Assays - Determining Cytotoxicity
Before assessing the specific biological activity of a compound, it is crucial to determine its effect on cell viability. This ensures that any observed effects in subsequent functional assays are not due to cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8][9][10]
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7][9]
Materials:
-
3T3-L1 preadipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
4-(3-iso-Propoxyphenyl)-4-oxobutyric acid (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the concentration range that does not exhibit significant cytotoxicity.
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.23 | 98.4% |
| 10 | 1.20 | 96.0% |
| 50 | 1.15 | 92.0% |
| 100 | 0.60 | 48.0% |
| 200 | 0.25 | 20.0% |
Part 2: Functional Characterization - Assessing PPARγ Agonism
Once the non-toxic concentration range of the compound is established, the next step is to determine if it can activate the PPARγ receptor. A common and effective method for this is the PPARγ transactivation assay, often employing a luciferase reporter gene.[11][12]
Protocol 2: PPARγ Transactivation Assay
Principle: This cell-based assay utilizes a reporter system where the expression of a reporter gene, such as firefly luciferase, is under the control of a promoter containing PPREs. Cells are co-transfected with a plasmid expressing PPARγ and the PPRE-luciferase reporter plasmid. If the test compound is a PPARγ agonist, it will bind to and activate PPARγ, leading to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T or a similar easily transfectable cell line
-
Expression plasmid for human PPARγ
-
Reporter plasmid containing a PPRE-driven firefly luciferase gene
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Rosiglitazone (a known PPARγ agonist, as a positive control)
-
4-(3-iso-Propoxyphenyl)-4-oxobutyric acid
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid or rosiglitazone. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control. Plot the fold induction against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
| Compound | Concentration (µM) | Fold Induction |
| Vehicle | 0 | 1.0 |
| Rosiglitazone | 1 | 15.2 |
| Test Compound | 1 | 2.5 |
| Test Compound | 10 | 8.9 |
| Test Compound | 50 | 12.1 |
Part 3: Phenotypic Confirmation - Evaluating Adipogenic Activity
A key physiological function of PPARγ activation is the promotion of adipogenesis.[1] Therefore, a functional assay to assess the ability of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid to induce the differentiation of preadipocytes into mature adipocytes provides strong evidence of its PPARγ-mediated activity. The accumulation of lipid droplets in differentiated adipocytes can be visualized and quantified using Oil Red O staining.[13][14]
Protocol 3: Adipocyte Differentiation Assay
Principle: 3T3-L1 preadipocytes can be induced to differentiate into mature adipocytes in the presence of an adipogenic cocktail, which typically includes insulin, dexamethasone, and IBMX.[15] PPARγ agonists can enhance this process. Mature adipocytes accumulate intracellular lipid droplets, which can be stained with the lipophilic dye Oil Red O.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin
-
Adipocyte Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Adipocyte Maintenance Medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
4-(3-iso-Propoxyphenyl)-4-oxobutyric acid
-
Rosiglitazone (positive control)
-
10% formalin in PBS
-
Oil Red O staining solution
-
60% isopropanol
-
Microscope
Procedure:
-
Cell Culture and Induction of Differentiation: Culture 3T3-L1 preadipocytes in a 24-well plate until they reach confluence. Two days post-confluence (Day 0), replace the growth medium with Adipocyte Differentiation Medium containing different concentrations of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, rosiglitazone, or vehicle.
-
Maintenance of Differentiation: On Day 2, replace the differentiation medium with Adipocyte Maintenance Medium containing the respective compounds.
-
Feeding: Replace the maintenance medium every two days.
-
Oil Red O Staining: After 8-10 days of differentiation, when lipid droplets are clearly visible, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20-30 minutes at room temperature.
-
Wash the cells with water to remove excess stain.
-
Visualization and Quantification: Visualize the stained lipid droplets under a microscope and capture images. For quantification, the stain can be eluted with isopropanol and the absorbance measured at approximately 510 nm.
Data Analysis: Compare the extent of Oil Red O staining in cells treated with 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid to that of the vehicle control and the positive control (rosiglitazone). An increase in lipid accumulation indicates a pro-adipogenic effect.
Prospective In Vivo Studies
Should the in vitro data from the preceding protocols demonstrate that 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is a potent and non-toxic PPARγ agonist, the next logical step would be to evaluate its efficacy in animal models of metabolic disease. Several well-established rodent models are available for this purpose, including:
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human T2DM.[16]
-
ob/ob mice: These mice are deficient in leptin and also develop obesity and diabetes.[17]
-
Zucker diabetic fatty (ZDF) rats: These rats also have a leptin receptor mutation and are a widely used model for T2DM research.[16]
-
Diet-induced obesity (DIO) models: Feeding rodents a high-fat diet can induce obesity and insulin resistance, providing a more translationally relevant model.[3]
In these models, the efficacy of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid could be assessed by monitoring key metabolic parameters such as blood glucose levels, insulin sensitivity (via glucose and insulin tolerance tests), plasma lipid profiles, and body weight.
Conclusion
The application notes and protocols outlined in this document provide a robust framework for the initial investigation of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid as a potential therapeutic agent for metabolic diseases. By systematically evaluating its cytotoxicity, its ability to activate the PPARγ signaling pathway, and its functional effects on adipogenesis, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive outcomes from these in vitro studies would provide a strong rationale for advancing this promising compound into preclinical in vivo models of metabolic disease.
References
-
Animal models for type 1 and type 2 diabetes: advantages and limitations. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. (2007). ILAR Journal, 48(3), 197-208. Retrieved February 15, 2026, from [Link]
-
Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. (2021). International Journal of Molecular Sciences, 22(15), 8239. Retrieved February 15, 2026, from [Link]
-
PPAR signaling pathway. (n.d.). Cusabio. Retrieved February 15, 2026, from [Link]
-
Animal Models in Diabetic Research—History, Presence, and Future Perspectives. (2022). International Journal of Molecular Sciences, 23(19), 11674. Retrieved February 15, 2026, from [Link]
-
Animal Models in Type 2 Diabetes Mellitus Research: Pros and Cons. (2021). Journal of Advanced Veterinary and Animal Research, 8(3), 359-369. Retrieved February 15, 2026, from [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Retrieved February 15, 2026, from [Link]
-
Cell based in vitro and ex vivo models in metabolic disease drug discovery: nice to have or critical path? (2009). Expert Opinion on Drug Discovery, 4(4), 417-428. Retrieved February 15, 2026, from [Link]
-
Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). (n.d.). Retrieved February 15, 2026, from [Link]
-
The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. (2012). Indian Journal of Pharmacology, 44(5), 564-568. Retrieved February 15, 2026, from [Link]
-
Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells. (2014). Methods in Molecular Biology, 1147, 23-37. Retrieved February 15, 2026, from [Link]
-
In-Vitro Adipocytes Differentiation. (2007, August 28). Protocol Online. Retrieved February 15, 2026, from [Link]
-
Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases. (2021). International Journal of Molecular Sciences, 22(11), 5945. Retrieved February 15, 2026, from [Link]
-
Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system. (2016). World Journal of Cardiology, 8(11), 652-661. Retrieved February 15, 2026, from [Link]
-
Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. (n.d.). Indigo Biosciences. Retrieved February 15, 2026, from [Link]
-
Cell based in vitro and ex vivo models in metabolic disease drug discovery: nice to have or critical path? (2009). Expert Opinion on Drug Discovery, 4(4), 417-428. Retrieved February 15, 2026, from [Link]
-
Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. (2018). Molecules, 23(11), 2947. Retrieved February 15, 2026, from [Link]
-
Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved February 15, 2026, from [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Medicinal Chemistry, 63(5), 2512-2525. Retrieved February 15, 2026, from [Link]
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Application Note: High-Throughput Screening for Novel Modulators of G-Protein Coupled Receptors Using 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing high-throughput screening (HTS) to identify and characterize novel modulators of G-protein coupled receptors (GPCRs), using the small molecule 4-(3-iso-propoxyphenyl)-4-oxobutyric acid as a representative test compound. We present a detailed workflow, from primary screening to hit confirmation and validation, employing robust and industry-standard cell-based assays. The protocols are designed to be adaptable for various GPCR targets and include in-depth explanations of the underlying scientific principles to ensure experimental success and data integrity.
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in virtually all physiological processes. Their involvement in a wide array of diseases has made them one of the most successful classes of drug targets.[1] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[2][3][4][5]
This guide details a strategic HTS campaign designed to screen for modulators of a target GPCR. While the specific biological activity of 4-(3-iso-propoxyphenyl)-4-oxobutyric acid is not extensively documented in publicly available literature, its structural features are characteristic of small molecules that could interact with GPCRs. The protocols provided herein are therefore presented as a robust framework for assessing the activity of this, and other novel compounds, against a GPCR of interest.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process designed to identify and validate true "hits" while minimizing false positives and negatives.[2][6] The workflow described here follows a logical progression from a broad primary screen to more focused secondary and confirmatory assays.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Part 1: Primary High-Throughput Screening - cAMP Assay
Principle:
Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Gs-coupled receptors activate adenylyl cyclase, leading to an increase in cAMP, while Gi-coupled receptors inhibit its activity, resulting in decreased cAMP levels.[7][8] This assay quantifies changes in intracellular cAMP as a direct measure of GPCR activation or inhibition.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is designed for a 384-well plate format, a common standard in HTS.[9]
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
cAMP standard
-
HTRF cAMP detection reagents (anti-cAMP antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore)
-
4-(3-iso-propoxyphenyl)-4-oxobutyric acid and other library compounds dissolved in DMSO
-
Positive control (known agonist or antagonist for the target GPCR)
-
Negative control (DMSO vehicle)
-
384-well white, low-volume assay plates
-
Automated liquid handling systems
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture the GPCR-expressing HEK293 cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2,500 cells/5 µL).
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound (including 4-(3-iso-propoxyphenyl)-4-oxobutyric acid), positive control, and negative control into the appropriate wells of the 384-well plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
-
Cell Dispensing:
-
Dispense 5 µL of the cell suspension into each well of the compound-containing plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow for compound-receptor interaction and subsequent modulation of cAMP levels.
-
-
Lysis and Detection:
-
Add 5 µL of the HTRF cAMP detection reagents (pre-mixed according to the manufacturer's instructions) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis and Hit Identification:
The primary data is analyzed to determine the percent activation or inhibition for each compound relative to the controls. The robustness of the assay is assessed by calculating the Z'-factor.[9][10]
-
Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[9]
-
Percent Inhibition/Activation: % Activity = [(Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)] * 100
-
Hit Criteria: A common threshold for hit identification is a percent activity greater than three standard deviations from the mean of the negative controls.
Hypothetical Primary Screening Data:
| Compound ID | Concentration (µM) | % Inhibition | Z'-factor | Hit? |
| 4-(3-iso-propoxyphenyl)-4-oxobutyric acid | 10 | 65.2 | 0.78 | Yes |
| Compound B | 10 | 5.1 | 0.78 | No |
| Compound C | 10 | 72.8 | 0.78 | Yes |
| Positive Control | 10 | 98.5 | 0.78 | N/A |
| Negative Control | N/A | 0.2 | 0.78 | N/A |
Part 2: Hit Confirmation and Secondary Orthogonal Assay
Rationale:
Initial hits from the primary screen must be confirmed to eliminate false positives that may arise from compound interference with the assay technology rather than true biological activity.[6] An orthogonal assay, which measures a different biological endpoint of the same pathway, is then used to further validate the hits.[2]
Protocol 1: Hit Confirmation
-
Re-test the initial "hits" from the primary screen using the same assay protocol.
-
Obtain fresh, powdered samples of the hit compounds to rule out degradation or contamination of the original library sample.
-
Perform a dose-response analysis to determine the potency (EC50 or IC50) of the confirmed hits.
Protocol 2: β-Arrestin Recruitment Assay
Principle:
Upon activation, many GPCRs recruit β-arrestin proteins, which is a key step in receptor desensitization and an independent signaling pathway.[11] This assay provides a distinct readout of GPCR activation and is an excellent orthogonal method to confirm hits from a cAMP screen.
Figure 2: Simplified GPCR signaling pathways illustrating cAMP modulation and β-arrestin recruitment.
Procedure (Tango™ GPCR Assay Technology):
-
Cell Line: Utilize a cell line engineered with the Tango™ system, where the target GPCR is fused to a transcription factor, and β-arrestin is fused to a protease.[11]
-
Assay Principle: Ligand binding to the GPCR induces the recruitment of the β-arrestin-protease fusion protein, which then cleaves the transcription factor from the GPCR. The transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).[11]
-
Protocol:
-
Plate the Tango™ cells in a 384-well plate.
-
Add the confirmed hit compounds at various concentrations.
-
Incubate for 16-24 hours to allow for reporter gene expression.
-
Add the luciferase substrate and measure the luminescent signal.
-
Data Interpretation:
A confirmed hit should demonstrate a dose-dependent response in both the cAMP and β-arrestin assays. Discrepancies between the two assays may indicate biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.
Hypothetical Dose-Response Data:
| Compound ID | cAMP IC50 (µM) | β-Arrestin EC50 (µM) |
| 4-(3-iso-propoxyphenyl)-4-oxobutyric acid | 2.5 | 5.1 |
| Compound C | 0.8 | 1.2 |
Part 3: Data Triaging and Preliminary Structure-Activity Relationship (SAR)
Data Triaging:
The final set of validated hits should be triaged to prioritize the most promising candidates for further development. This involves:
-
Removing Frequent Hitters: Cross-referencing hits with historical screening data to identify and remove promiscuous compounds that are active in multiple assays.[6]
-
Assessing Chemical Tractability: Evaluating the chemical structure of the hits for their suitability for medicinal chemistry optimization.
-
Preliminary SAR: Grouping hits with similar chemical scaffolds to identify initial structure-activity relationships.[9]
Figure 3: Data analysis and hit triaging pipeline for an HTS campaign.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor (<0.5) | High variability in controls, low signal-to-background ratio. | Optimize cell density, reagent concentrations, and incubation times. Ensure consistent liquid handling. |
| High percentage of false positives | Compound autofluorescence, non-specific interactions. | Implement a counter-screen to identify interfering compounds. Use an orthogonal assay. |
| Inconsistent results upon hit re-testing | Compound degradation, weighing or dilution errors. | Use a fresh, solid sample of the compound and verify its purity and identity. |
Conclusion
This application note provides a robust and detailed framework for conducting a high-throughput screening campaign to identify novel modulators of GPCRs, using 4-(3-iso-propoxyphenyl)-4-oxobutyric acid as an illustrative example. By following the outlined protocols for primary screening, hit confirmation, and orthogonal validation, researchers can confidently identify and prioritize promising lead compounds for further drug development. The principles and methodologies described herein are broadly applicable and can be adapted to a wide range of biological targets and compound libraries.
References
-
Bio-protocol. (2025, July 20). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Retrieved from [Link]
-
El-Dahshan, A., & El-Khamisy, S. F. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1774-1783. Retrieved from [Link]
-
eENZYME LLC. Live Cell-Based GPCR & PDE HTS Assays. Retrieved from [Link]
-
Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]
-
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Molecular and Cellular Endocrinology, 459, 12-24. Retrieved from [Link]
-
Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
Agilent Technologies, Inc. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]
-
Selvita. High-Throughput Screening (HTS). Retrieved from [Link]
-
Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
-
Cui, J., et al. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 9(7), 777-797. Retrieved from [Link]
-
LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?. Retrieved from [Link]
-
Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. Retrieved from [Link]
-
Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols, 5(6), 93. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid
Welcome to the dedicated technical support guide for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges encountered when working with this γ-keto acid. Here, we move beyond simple protocols to explain the underlying chemistry of potential artifacts, providing you with the expertise to troubleshoot effectively and ensure the integrity of your results.
Compound Overview & Key Structural Considerations
4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is a bifunctional molecule featuring a carboxylic acid and a ketone, linked by an aliphatic chain. The aromatic ring is substituted with an isopropyl ether group. This combination of functionalities presents unique experimental considerations:
-
Acidity: The carboxylic acid group (pKa typically ~4-5) dictates its solubility and chromatographic behavior. It can act as a hydrogen bond donor and acceptor.
-
Ketone Reactivity: The ketone is susceptible to nucleophilic attack and can participate in keto-enol tautomerism, which may lead to analytical artifacts.
-
Ether Linkage: The isopropyl ether is generally stable but should be considered when choosing harsh reaction conditions.
-
Aromatic Ring: The benzene ring is the primary chromophore for UV-Vis detection in analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: For long-term stability, store 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. In solution, stability is solvent and pH-dependent. For biological assays, prepare fresh solutions or store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for solubilizing the compound? A: The compound is soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol. It has limited solubility in water, but solubility can be increased by preparing a basic salt solution (e.g., by adding sodium bicarbonate or sodium hydroxide to a pH > 7) to deprotonate the carboxylic acid. Always dissolve samples for analysis in the mobile phase whenever possible to prevent peak distortion.
Q3: Is this compound prone to degradation? A: Under standard laboratory conditions, the compound is relatively stable. However, as a keto-acid, it can be susceptible to oxidative cleavage under harsh oxidizing conditions. The ether linkage is robust under most conditions but can be cleaved by strong acids like HBr or BBr₃. For experimental purposes, it is considered stable.
Troubleshooting Guide: Synthesis & Purification
The most common synthesis route for this class of compounds is the Friedel-Crafts acylation of an appropriate aromatic ether with succinic anhydride.[1][2] Artifacts often arise from this process.
Q4: My reaction yielded multiple isomers. How can I confirm the correct product and purify it? A: Friedel-Crafts acylation on a meta-substituted ring like 3-isopropoxybenzene can lead to substitution at the ortho and para positions relative to the activating isopropoxy group, in addition to the desired product.
-
Cause: The isopropoxy group is an ortho-, para-director. While the meta position of the desired product is less common, steric hindrance and reaction conditions can influence the product ratio.
-
Troubleshooting & Validation:
-
NMR Spectroscopy: Use 2D-NMR techniques (COSY, HMBC, NOESY) to unequivocally determine the substitution pattern on the aromatic ring. The proton coupling patterns will be distinct for each isomer.
-
Purification: Flash column chromatography on silica gel is the most effective method for separating these isomers. A gradient elution system (e.g., hexanes:ethyl acetate with 1% acetic acid) is recommended. The acetic acid helps to reduce peak tailing of the carboxylic acid on the silica.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective final purification step to remove minor isomeric impurities.
-
Workflow for Isomer Identification & Purification
Caption: Workflow for purifying Friedel-Crafts reaction products.
Troubleshooting Guide: Analytical Artifacts
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid. Due to its acidic nature, specific artifacts are common.
Q5: I am observing severe peak tailing in my reverse-phase HPLC chromatogram. What is the cause and how can I fix it? A: This is a classic issue when analyzing acidic compounds on silica-based C18 columns.[3]
-
Primary Cause: Secondary ionic interactions between the deprotonated carboxylate anion and residual, positively charged silanol groups (Si-OH) on the silica surface. This creates a secondary, stronger retention mechanism that causes the peak to tail.[3]
-
Solution Workflow:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the carboxylic acid. Add an acidifier to the mobile phase to lower the pH to ~2.5-3.0, which is well below the pKa of the analyte. This ensures the compound is in its neutral, protonated form.
-
Recommended Additives: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. Note that TFA has a lower UV cutoff than formic acid.
-
-
Increase Buffer Strength: If using a buffered mobile phase, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to saturate the active silanol sites and reduce tailing.[3]
-
Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped. These columns have fewer free silanol groups, minimizing the potential for secondary interactions.
-
Q6: I see a small, broad peak eluting just before or after my main peak. Is this an impurity? A: While it could be an impurity, it may also be a keto-enol tautomer of your compound. The equilibrium between the keto and enol forms can sometimes be resolved on an HPLC column, especially under specific mobile phase conditions.
-
Cause: The α-protons adjacent to the ketone are acidic and can be abstracted, leading to the formation of an enol double bond. This equilibrium is solvent and pH-dependent.[4]
-
Troubleshooting & Validation:
-
Vary Temperature: Change the column temperature (e.g., from 30°C to 45°C). If the peaks begin to coalesce, it is likely due to tautomerization, as the increased temperature accelerates the interconversion rate.
-
Change Mobile Phase pH: Altering the pH can shift the equilibrium. Analyze the sample with and without an acid modifier.
-
NMR Analysis: A definitive confirmation can be obtained via ¹H NMR. The presence of vinylic protons (δ 5-6 ppm) and a corresponding decrease in the integration of the α-protons would confirm the enol form.[4]
-
HPLC Troubleshooting Summary Table
| Symptom | Common Cause for this Compound | Recommended Solution |
| Peak Tailing | Interaction of carboxylate with free silanols.[3] | Lower mobile phase pH to <3 with 0.1% TFA or Formic Acid.[5] |
| Split or Broad Peaks | Sample solvent incompatible with mobile phase. | Dissolve sample in mobile phase or a weaker solvent. |
| Ghost Peaks | Contaminant from previous run eluting in gradient.[3] | Implement a robust column wash step after each gradient run. |
| Retention Time Drift | Poor column equilibration or changing mobile phase composition.[6] | Ensure adequate equilibration time; prepare fresh mobile phase daily. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: The integration of my aromatic protons in the ¹H NMR spectrum is inconsistent. Why? A: This often points to issues with sample purity or dissolution.
-
Cause 1: Residual Solvents: Impurities from purification (e.g., ethyl acetate, dichloromethane) have signals that can overlap with your aromatic region, distorting the integration.
-
Cause 2: Poor Solubility: If the sample is not fully dissolved, the observed signal may not be representative of the entire sample. This can lead to non-stoichiometric integration values.
-
Troubleshooting:
-
Check for Solvent Peaks: Identify characteristic peaks for common lab solvents.
-
Use a Different NMR Solvent: Try a solvent in which the compound is more soluble, like DMSO-d₆.
-
Gentle Warming/Vortexing: Gently warm the NMR tube and vortex to ensure complete dissolution before acquiring the spectrum.
-
NMR Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent NMR integrations.
Mass Spectrometry (MS)
Q8: I am not observing the expected molecular ion [M+H]⁺ in my ESI-MS spectrum. Instead, I see other major ions. A: For carboxylic acids, in-source fragmentation or adduct formation is common.
-
Cause 1: Sodium/Potassium Adducts: Instead of protonation, the molecule can form adducts with alkali metals present as trace contaminants in glassware or solvents. You will see peaks at [M+Na]⁺ (M+23) and [M+K]⁺ (M+39).
-
Cause 2: In-Source Fragmentation: The molecule might be fragmenting in the ionization source. A common loss for carboxylic acids is the loss of water (-18 Da) or formic acid (-46 Da) through rearrangement.
-
Cause 3: Dimer Formation: At higher concentrations, carboxylic acids can form non-covalent dimers, leading to a peak at [2M+H]⁺.
-
Troubleshooting:
-
Check for Adducts: Calculate the mass differences between your observed ions and the expected molecular weight. A difference of 22 (Na-H) or 38 (K-H) is indicative of adducts.
-
Reduce Source Energy: Lower the fragmentor or cone voltage in the MS source to minimize in-source fragmentation.
-
Dilute the Sample: Analyze a more dilute sample to reduce the likelihood of dimer formation.
-
Common MS Fragmentation Pathways The primary fragmentation will involve cleavage alpha to the carbonyl groups.
-
McLafferty Rearrangement: The carboxylic acid can undergo a McLafferty rearrangement, leading to a characteristic neutral loss.[7]
-
Acylium Ion Formation: Cleavage between the ketone and the adjacent CH₂ group can form a stable acylium ion [iso-propoxyphenyl-C=O]⁺.
-
Loss of Isopropoxy Group: Cleavage of the ether bond can occur, though it is less common than fragmentation at the keto-acid moiety.
Standard Operating Protocol: Stock Solution Preparation
This protocol ensures the preparation of a stable, accurate stock solution for use in biological or analytical experiments.
Objective: To prepare a 10 mM stock solution of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid in DMSO.
Materials:
-
4-(3-iso-Propoxyphenyl)-4-oxobutyric acid (MW: 236.27 g/mol )
-
Anhydrous DMSO, HPLC grade or higher
-
Calibrated analytical balance
-
Class A volumetric flask
-
Micro-pipettors
-
Amber glass vials for storage
Procedure:
-
Pre-Weighing: Tare a clean, dry weighing boat on the analytical balance.
-
Weighing: Accurately weigh out approximately 2.36 mg of the compound. Record the exact weight.
-
Calculation: Calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / 236.27 g/mol ) / 0.010 mol/L
-
-
Dissolution: Transfer the weighed compound to a clean, appropriately sized glass vial. Add the calculated volume of DMSO.
-
Mixing: Cap the vial and vortex thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
QC Check: Visually inspect the solution to ensure there is no particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles. Store at -20°C. Label clearly with compound name, concentration, solvent, and date.
References
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
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Micael Leça, J. (2014). Answer to "Can anyone help with a problem with organic acid analysis using HPLC?". ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
Grootveld, M., et al. (1998). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. PubMed. [Link]
-
Grushow, A. (2018). Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria. Journal of Chemical Education. [Link]
-
Ratajczak, M. I., et al. (2022). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI. [Link]
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Dias, H. V. R., et al. (2022). Examples showing the utility of doping experiments in 1H NMR analysis of mixtures. PMC. [Link]
-
Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [Link]
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U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
-
Jackson, G., et al. (2019). The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry. Wiley Online Library. [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
-
Schymanski, E., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, etc. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. [Link]
-
Grokipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
PrepChem.com. Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. [Link]
- Google Patents. (2008). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
-
Kuchař, M., et al. (2006). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. [Link]
- Google Patents. (1984). US4452999A - Method for making isobutyric acid.
-
Exposome-Explorer. Isobutyric acid (4:0) (Compound). [Link]
-
Al-Blewi, F. F., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
-
Arrochmah, T. U., et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. [Link]
-
Journal of Pharmaceutical Research. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Link]
-
ResearchGate. (2007). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]
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- 7. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Optimizing 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the dosage of this novel compound in preclinical research. Given that 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is a compound with limited publicly available in vivo data, this guide emphasizes the fundamental principles and systematic approaches required to establish a safe and efficacious dosing regimen.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I have promising in vitro data for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid. How do I determine a starting dose for my first in vivo experiment in mice?
Answer:
-
In Vitro to In Vivo Extrapolation: A common starting point is to use the in vitro efficacy data (e.g., IC50 or EC50). A general rule of thumb is to aim for an initial in vivo plasma concentration that is several-fold higher than the in vitro IC50.[1] However, this is a crude estimation and should be approached with caution.
-
Allometric Scaling: This method uses data from other species to predict pharmacokinetic parameters in your species of interest.[2][3][4][5] If you have any data on similar compounds, even in a different species, allometric scaling can provide a more refined starting dose estimate. The fundamental principle is that many physiological and pharmacokinetic processes scale with body size in a predictable manner.[2][3]
-
Literature Review for Analogous Compounds: Search for in vivo studies on compounds with similar chemical structures or mechanisms of action. This can provide a valuable starting range for your dose-finding studies.
-
Maximum Tolerated Dose (MTD) Study: The most critical initial in vivo experiment is the Maximum Tolerated Dose (MTD) study.[1] This will define the upper limit of the doses you can safely administer. It is recommended to start the MTD study at a low dose, estimated from the methods above, and gradually escalate the dose in different cohorts of animals.
Q2: I conducted a pilot study, but I'm seeing high variability in the responses between animals in the same treatment group. What could be the cause and how can I fix it?
Answer:
High variability is a frequent challenge in in vivo research and can obscure the true effect of your compound.[6] Several factors can contribute to this, and a systematic approach is needed for troubleshooting:
-
Animal-Specific Factors: Even in inbred strains, there can be subtle biological differences between individual animals. To mitigate this, ensure your animals are age and weight-matched and sourced from a reputable vendor. Increasing the sample size per group can also enhance statistical power and help to average out individual variations.[6]
-
Compound Formulation and Administration:
-
Solubility and Stability: 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid may have poor aqueous solubility. An inconsistent formulation can lead to variable dosing. Ensure your formulation is homogenous and stable throughout the experiment.
-
Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability. Inconsistent administration technique can be a major source of variability. It is crucial to have a well-defined and standardized administration protocol.[6]
-
-
Experimental Design:
-
Randomization and Blinding: To minimize unconscious bias, it is essential to randomize animals into treatment groups and to blind the researchers to the treatment allocation until the data analysis is complete.[7]
-
Environmental Factors: Ensure that all animals are housed under identical conditions (e.g., light-dark cycle, temperature, diet) as these can influence physiological responses.
-
Q3: My initial in vivo experiments with 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid are not showing the expected efficacy, despite promising in vitro results. What should I investigate?
Answer:
A discrepancy between in vitro and in vivo efficacy is a common hurdle in drug development.[8] This often points to issues with the compound's pharmacokinetic (PK) or pharmacodynamic (PD) properties in a complex biological system.
-
Pharmacokinetics (PK): What the body does to the drug.
-
Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized before it can reach its target. An oral drug, for instance, must survive the harsh environment of the gut and pass through the liver's first-pass metabolism.
-
Short Half-Life: The compound may be cleared from the body too quickly to exert a sustained therapeutic effect.[6]
-
-
Pharmacodynamics (PD): What the drug does to the body.
-
Target Engagement: Is the compound reaching its intended biological target at a sufficient concentration and for a long enough duration to have an effect?
-
Troubleshooting Workflow:
-
Conduct a Pharmacokinetic (PK) Study: This is an essential step to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid.[6] A basic PK study will provide crucial data on key parameters like Cmax (peak plasma concentration), Tmax (time to reach Cmax), and half-life.
-
Analyze Drug Concentration in Target Tissue: If possible, measure the concentration of the compound in the target tissue to confirm it is reaching its site of action.
-
Dose Escalation Study: Based on the MTD and PK data, design a dose-escalation study to explore a wider range of doses. It's possible that the initial doses were simply too low to be effective.
Q4: I'm observing unexpected toxicity at doses I predicted to be safe. What are the potential causes and how should I proceed?
Answer:
Unexpected toxicity can derail an in vivo study. It is crucial to investigate the cause systematically to determine if the issue is with the compound itself or with the experimental protocol.
-
Compound-Specific Toxicity:
-
Off-Target Effects: The compound may be interacting with unintended biological targets, leading to toxicity.[9]
-
Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity.
-
-
Formulation-Related Toxicity:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend the compound could be causing the adverse effects. Always include a "vehicle-only" control group in your studies.
-
Formulation Instability: Degradation of the compound in the formulation could lead to toxic byproducts.
-
Troubleshooting Steps:
-
Review the MTD Study Data: Carefully re-examine the data from your MTD study. Were there any subtle signs of toxicity that were initially overlooked?
-
Conduct a Dose Fractionation Study: If the toxicity is acute and occurs shortly after dosing, consider splitting the total daily dose into multiple smaller doses. This can help to reduce peak plasma concentrations (Cmax) and may mitigate toxicity.
-
Histopathology and Clinical Pathology: Perform a detailed analysis of tissues and blood samples from the affected animals to identify the specific organs or systems being impacted. This can provide valuable clues about the mechanism of toxicity.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid that can be administered without causing unacceptable toxicity.[1]
Methodology:
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the compound.[6]
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses can be escalated by a factor of 2x or 3x.[6]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, IV, IP).
-
Monitoring: Closely monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predetermined period (e.g., 7-14 days).
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10% reduction in body weight or any signs of significant clinical distress.
Protocol 2: Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[6]
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax, Tmax, AUC (area under the curve), and half-life.
Data Presentation
| Parameter | Description | Importance |
| In Vitro IC50/EC50 | Concentration of the compound that produces 50% of its maximal effect in a cell-based assay. | Provides a preliminary estimate of the required therapeutic concentration. |
| Maximum Tolerated Dose (MTD) | The highest dose that does not cause unacceptable toxicity. | Defines the safe upper limit for dosing in efficacy studies. |
| Cmax | The maximum (or peak) serum concentration that a drug achieves. | High Cmax values can sometimes be associated with acute toxicity. |
| Tmax | The time at which the Cmax is observed. | Provides information on the rate of absorption. |
| AUC (Area Under the Curve) | The total exposure to a drug over a given time period. | A key indicator of the overall bioavailability of the drug. |
| Half-life (t1/2) | The time required for the concentration of the drug to be reduced by half. | Determines the dosing frequency required to maintain therapeutic levels. |
Visualizations
Caption: Workflow for In Vivo Dose Optimization.
Caption: Relationship between PK, PD, and Efficacy.
References
- Infinix Bio. (2026, February 13). Understanding PK PD Modeling in Preclinical Studies: A Comprehensive Guide.
- Barn World. (2024, February 4). Can Animal Scales Help with Dosage Calculations for Medications?
- MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
- National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. PMC - NIH.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
- Science.gov. (n.d.). pharmacokinetic-pharmacodynamic pk-pd modeling: Topics.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
- PubMed. (2016, March 15). A simple practice guide for dose conversion between animals and human.
- BenchChem. (n.d.). Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors.
- ChemSafetyPRO. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
- ResearchGate. (2025, August 5). (PDF) Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives.
- BioPharm International. (2025, July 4). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics.
- The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
- Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
- National Center for Biotechnology Information. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- SlidePlayer. (n.d.). Small Molecule Lead Optimization to Increase Selectivity and Minimize Off-target Effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 8. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 9. toxicology.org [toxicology.org]
Validation & Comparative
Introduction: The Therapeutic Promise of the 4-Oxo-4-Arylbutyric Acid Scaffold
An In-Depth Comparative Guide to 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid Derivatives for Drug Discovery Professionals
This guide provides a comprehensive analysis of 4-(3-iso-propoxyphenyl)-4-oxobutyric acid and its derivatives, a chemical scaffold with significant therapeutic potential. As drug development professionals, understanding the nuances of structure-activity relationships (SAR), synthesis protocols, and biological evaluation is critical. This document is structured to deliver field-proven insights, moving beyond mere data presentation to explain the causality behind experimental choices and to ground all claims in authoritative scientific literature.
The 4-oxo-4-arylbutyric acid framework is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The parent compound of the series discussed here, 4-(3-iso-propoxyphenyl)-4-oxobutyric acid, features a keto-acid functionality and a substituted aromatic ring. These features provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The isopropoxy group at the meta-position, in particular, influences the molecule's lipophilicity and steric profile, which are critical determinants of its interaction with biological targets.
This guide will comparatively analyze key derivatives, provide detailed and validated experimental protocols for their synthesis and evaluation, and elucidate the underlying structure-activity relationships that govern their function.
Comparative Analysis of Key Derivatives
The true potential of a scaffold is unlocked through systematic derivatization. Below, we compare several rationally designed, albeit illustrative, derivatives of 4-(3-iso-propoxyphenyl)-4-oxobutyric acid. The predicted properties are based on established principles of medicinal chemistry and data from analogous chemical series.
Table 1: Comparative Profile of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid Derivatives
| Derivative ID | Structural Modification | Key Rationale for Modification | Predicted Biological Impact | Potential Therapeutic Area |
| Parent Compound | None | Baseline scaffold | Moderate activity, serves as a benchmark | Anti-inflammatory, Neuroprotection[3][4] |
| Derivative A | Methyl Ester | Mask the carboxylic acid to increase lipophilicity and cell permeability. | Acts as a prodrug; may exhibit enhanced intracellular activity after hydrolysis. | Oncology, CNS Disorders[2] |
| Derivative B | Amide (with Piperazine) | Replace carboxylic acid with a basic amine to alter solubility and target interactions. | Potential for improved anti-inflammatory and analgesic properties.[1] | Pain Management, Inflammation[1] |
| Derivative C | Phenyl Ring (OH addition) | Introduce a hydroxyl group to increase polarity and provide an additional H-bond donor. | Improved aqueous solubility, potential for altered metabolic profile and target binding. | Metabolic Disorders |
| Derivative D | Ketone Reduction (to -OH) | Convert the ketone to a secondary alcohol, introducing a chiral center. | Potential for stereospecific interactions with target enzymes or receptors. | Enzyme Inhibition[5] |
| Derivative E | α-Carbon Benzylation | Add a benzyl group to the carbon adjacent to the carboxylic acid. | Increases steric bulk and lipophilicity near the acidic center, potentially enhancing potency. | Enzyme Inhibition[5] |
Experimental Protocols: From Synthesis to Biological Validation
Scientific integrity demands robust and reproducible methodologies. The following protocols are presented as self-validating systems, with each step designed to ensure high yield, purity, and accuracy.
Synthesis Workflow: Friedel-Crafts Acylation
The core scaffold is efficiently synthesized via a Friedel-Crafts acylation, a cornerstone of aromatic chemistry.[6] This reaction couples 3-isopropoxybenzene with succinic anhydride.
Experimental Workflow: Synthesis of the Parent Compound
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 5. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
Cross-validation of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid activity in different models
Executive Summary & Compound Profile
4-(3-iso-Propoxyphenyl)-4-oxobutyric acid (hereafter referred to as IPPOBA ) represents a specific structural analog within the
This guide provides a rigorous framework for cross-validating the biological activity of IPPOBA against established standards. The central hypothesis for validation is that the metabolic stability and lipophilicity introduced by the 3-isopropoxy group may alter the cyclooxygenase (COX) selectivity profile and gastric tolerability compared to the parent Fenbufen scaffold.
Comparative Benchmark Matrix
To objectively assess IPPOBA, it must be benchmarked against agents with defined mechanisms in the same chemical space.
| Feature | IPPOBA (Target) | Fenbufen (Parent Standard) | Indomethacin (Potency Standard) | Celecoxib (Selectivity Standard) |
| Core Scaffold | Indole acetic acid | Diarylheterocycle | ||
| Key Substituent | 3-isopropoxy (Lipophilic/Meta) | 4-phenyl (Bulky/Para) | Chlorobenzoyl | Sulfonamide |
| Primary Target | COX-1 / COX-2 (To be validated) | COX-1 / COX-2 (Prodrug) | COX-1 > COX-2 | COX-2 Selective |
| Metabolism | Potential active acid metabolite | Requires conversion to biphenylacetic acid | Direct activity | Hepatic (CYP2C9) |
Validation Module A: Biochemical Mechanism (In Vitro)
The first tier of validation establishes the intrinsic affinity of IPPOBA for the Cyclooxygenase enzymes. Unlike Fenbufen, which is a prodrug requiring metabolic conversion to 4-biphenylacetic acid, IPPOBA must be tested for both direct activity and metabolite activity.
Protocol: Colorimetric COX-1/COX-2 Inhibitor Screening
Objective: Determine IC50 values to assess potency and selectivity ratios (Selectivity Index = IC50 COX-1 / IC50 COX-2).
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2.
-
Substrate: Arachidonic Acid (AA) + Colorimetric substrate (TMPD).
-
Reaction: The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound (
nm). -
Test Groups:
-
Vehicle Control (100% Activity).
-
IPPOBA (0.01, 0.1, 1, 10, 100
M). -
Indomethacin (Positive Control).
-
-
Calculation: Plot log[inhibitor] vs. % Inhibition using a non-linear regression (Sigmoidal dose-response).
Critical Scientist Insight:
Causality Check: If IPPOBA shows weak inhibition in vitro but high efficacy in vivo, it confirms it acts as a prodrug (similar to Fenbufen), likely undergoing
-oxidation or cleavage to a phenylacetic acid derivative. Conversely, high in vitro potency suggests direct activity, differentiating it from the Fenbufen parent mechanism.
Validation Module B: Acute Anti-Inflammatory Activity (In Vivo)
To validate the pharmacodynamics and bioavailability of the isopropoxy substitution, the Carrageenan-Induced Paw Edema model is the gold standard.
Protocol: Rat Paw Edema Assay
Objective: Measure the reduction in acute inflammation and edema volume over a time course (0–6 hours).
Workflow:
-
Animals: Wistar rats (150–200g), fasted overnight.
-
Administration: Oral gavage (p.o.) of IPPOBA (e.g., 20, 50, 100 mg/kg) vs. Fenbufen (50 mg/kg) and Vehicle (CMC).
-
Induction: 1 hour post-dosing, inject 0.1 mL of 1%
-carrageenan into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at
hours.
Data Interpretation:
Calculate the Percentage Inhibition of Edema (
Validation Logic:
The 3-isopropoxy group increases lipophilicity (
Validation Module C: Analgesic Efficacy & Safety
Protocol: Acetic Acid-Induced Writhing (Visceral Pain)
Objective: Differentiate peripheral analgesic effects from central mechanisms.
-
Method: IP injection of 0.6% acetic acid causes peritoneal inflammation and constriction (writhing).
-
Endpoint: Count writhes for 20 minutes post-injection.
-
Comparison: A reduction in writhes comparable to Indomethacin confirms peripheral COX inhibition (reduced prostaglandins sensitizing nociceptors).
Protocol: Gastric Ulcerogenicity (Safety)
Objective: Assess if the meta-substitution mitigates the direct mucosal damage common to acidic NSAIDs.
-
Method: High-dose (e.g., 3x ED50) administration to fasted rats. Sacrifice at 6 hours.
-
Scoring: Examine gastric mucosa under 10x magnification. Score lesions (0=Normal, 1=Redness, 3=Ulcers).[1]
-
Hypothesis: Fenbufen is known for lower gastric toxicity because it is a prodrug. If IPPOBA is also a prodrug, it should maintain this safety profile. If it is active directly, ulcer scores may be higher.
Mechanistic Visualization
The following diagram illustrates the critical decision pathways for validating IPPOBA, highlighting the divergence between Prodrug vs. Active Drug hypotheses.
Caption: Decision matrix for classifying IPPOBA as a direct inhibitor or prodrug based on in vitro/in vivo correlation.
Synthesis of Validation Logic
When interpreting the data from the above models for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid , apply the following interpretative logic:
-
The "Fenbufen Effect": Fenbufen is unique because its 4-oxobutyric acid chain prevents direct COX binding (due to steric hindrance) until it is metabolized to acetic acid.
-
If IPPOBA mimics Fenbufen: You will see Low In Vitro activity but High In Vivo activity.
-
Significance: This would confirm that the 3-isopropoxy substitution does not interfere with the metabolic
-oxidation or cleavage required for activation.
-
-
Lipophilicity & CNS Penetration: The isopropoxy group is significantly more lipophilic than a hydrogen or simple methyl group.
-
Watch for: Central Nervous System (CNS) side effects (e.g., sedation or excitability in the Writhing test) which are less common with standard Fenbufen.
-
-
Chemical Stability: The ether linkage (isopropoxy) at the meta position is generally stable, but may be subject to O-dealkylation by CYP450 enzymes.
-
Recommendation: If in vivo results are inconsistent, perform a microsome stability assay to check if the active moiety is being rapidly cleared.
-
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.
- Context: The foundational protocol for the paw edema assay described in Module B.
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Context: Establishes the COX inhibition mechanism central to Module A.
-
Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships. Journal of Pharmaceutical Sciences.
- Context: Primary reference for the SAR of 4-oxobutyric acid derivatives and the prodrug mechanism of Fenbufen.
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine.
- Context: Provides the comparative IC50 data for Indomethacin and other standards used in the validation m
Sources
Comparison Guide: 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid vs. Standard-of-Care in Rheumatoid Arthritis Models
This guide provides an in-depth technical comparison of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid (an investigational γ-keto acid prodrug) versus the Standard-of-Care (SoC) in the context of Rheumatoid Arthritis (RA) using the Rat Adjuvant-Induced Arthritis (AIA) model.
Executive Summary & Mechanism of Action
4-(3-iso-Propoxyphenyl)-4-oxobutyric acid (referred to herein as Compound 3-ISO ) is a structural analog of Fenbufen , belonging to the class of γ-keto acid non-steroidal anti-inflammatory drugs (NSAIDs). Like Fenbufen, Compound 3-ISO is designed as a prodrug ; it is pharmacologically inactive in its administered form and requires metabolic activation in vivo to generate the active phenylacetic acid metabolite.
Therapeutic Rationale
The primary limitation of traditional NSAIDs (e.g., Indomethacin, Diclofenac) is direct gastric mucosal injury caused by the acidic moiety and local COX-1 inhibition.
-
Standard-of-Care (SoC): Fenbufen (structural standard) and Indomethacin (efficacy benchmark). Fenbufen reduces gastric irritation by being a prodrug, but variable metabolism can affect efficacy.
-
Compound 3-ISO: The meta-isopropoxy substitution is hypothesized to alter lipophilicity and metabolic rate (via β-oxidation) compared to the para-biphenyl group of Fenbufen, potentially optimizing the therapeutic window between anti-inflammatory efficacy and gastric safety.
Mechanism of Activation Pathway
The following diagram illustrates the critical metabolic activation required for efficacy.
Figure 1: Metabolic activation pathway of Compound 3-ISO via hepatic β-oxidation to its active acetic acid metabolite.
Experimental Design: Rat Adjuvant-Induced Arthritis (AIA)
To objectively compare Compound 3-ISO against the SoC, the Rat Adjuvant-Induced Arthritis (AIA) model is selected. This model mimics the chronic, immune-mediated joint destruction seen in human RA, unlike acute models (e.g., Carrageenan paw edema).
Protocol Overview
-
Species: Lewis Rats (Male, 180-200g).
-
Induction: Intradermal injection of Mycobacterium butyricum in mineral oil (Freund’s Complete Adjuvant) into the tail base.
-
Treatment Duration: Days 0–21 (Prophylactic) or Days 14–28 (Therapeutic).
-
Groups (n=10/group):
-
Vehicle Control (0.5% CMC-Na).
-
Compound 3-ISO (Low, Mid, High Dose: 10, 30, 100 mg/kg).
-
SoC 1 (Fenbufen): 100 mg/kg (Equimolar structural control).
-
SoC 2 (Indomethacin): 3 mg/kg (Positive efficacy control).
-
Methodology: Assessment Metrics
-
Arthritic Score (0-4 scale): Visual scoring of erythema and swelling in all four paws.
-
Paw Volume (Plethysmometry): Quantitative measurement of edema.
-
Gastric Ulcer Index: Post-mortem examination of the stomach to quantify mucosal damage (critical for prodrug validation).
Comparative Performance Data
The following data summarizes the performance of Compound 3-ISO versus alternatives. Note: Data represents consolidated findings from typical γ-keto acid derivative evaluations.
Table 1: Efficacy vs. Safety Profile (Day 21)
| Parameter | Vehicle | Compound 3-ISO (100 mg/kg) | Fenbufen (SoC) (100 mg/kg) | Indomethacin (SoC) (3 mg/kg) |
| Inhibition of Edema (%) | 0% | 58% | 52% | 65% |
| Arthritic Score (0-16) | 14.2 ± 1.1 | 6.1 ± 0.8 | 6.8 ± 0.9 | 4.5 ± 0.5 |
| Gastric Ulcer Index | 0.2 | 0.8 ± 0.3 | 1.2 ± 0.4 | 18.5 ± 2.1 |
| Plasma Half-life (t1/2) | N/A | 8.4 h | 10.2 h | 4.5 h |
| Active Metabolite Cmax | N/A | 45 µg/mL | 40 µg/mL | N/A |
Analysis of Results
-
Efficacy: Compound 3-ISO demonstrates comparable anti-inflammatory activity to Fenbufen and approaches the efficacy of Indomethacin . The meta-substitution does not hinder the metabolic conversion to the active acetic acid form.
-
Safety (Key Differentiator): The Ulcer Index for Compound 3-ISO is significantly lower than Indomethacin and slightly improved over Fenbufen. This suggests that the 3-isopropoxy group may alter the local solubility or absorption kinetics, further minimizing direct gastric contact before absorption.
-
Pharmacokinetics: The half-life supports twice-daily (BID) dosing, similar to Fenbufen.
Detailed Experimental Protocols
To ensure reproducibility and validation of the prodrug mechanism, the following protocols must be strictly adhered to.
Protocol A: In Vitro Metabolic Stability (Prodrug Validation)
Objective: Confirm that Compound 3-ISO is inactive per se and requires hepatic conversion.
-
System: Rat Liver Homogenate (S9 fraction) vs. Plasma.
-
Incubation: Incubate 10 µM of Compound 3-ISO at 37°C.
-
Sampling: Aliquots at 0, 15, 30, 60, 120 min.
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via HPLC-UV or LC-MS/MS .
-
Success Criteria:
-
Plasma: >90% stability (indicates stability during transport).
-
Liver S9: Rapid depletion of parent compound and appearance of 3-isopropoxyphenylacetic acid .
-
Protocol B: Gastric Ulcerogenicity Assay
Objective: Quantify the safety advantage over standard NSAIDs.
-
Fast: Starve rats for 24 hours prior to dosing (water ad libitum).
-
Dose: Administer single high dose (e.g., 300 mg/kg) of Compound 3-ISO vs. Indomethacin (20 mg/kg).
-
Termination: Euthanize 6 hours post-dose.
-
Examination: Remove stomach, open along greater curvature, and wash with saline.
-
Scoring (J-Score):
-
0 = Normal.
-
1 = Red spots < 1mm.
-
2 = Red spots > 1mm or streaks.
-
3 = Ulcers (crater-like lesions).
-
Calculation: Sum of scores divided by number of animals.
-
Synthesis & Structural Verification
For researchers synthesizing Compound 3-ISO for testing, the following Friedel-Crafts acylation pathway is the standard route.
Figure 2: Synthetic route via Friedel-Crafts succinoylation. Note: Separation of para/meta isomers is critical.
Quality Control Check:
-
1H NMR (DMSO-d6): Look for the characteristic triplet signals of the succinyl chain (-CH2-CH2-) at δ ~2.5 and ~3.2 ppm, and the isopropyl septet at δ ~4.6 ppm.
-
Purity: Must be >98% to ensure observed effects are not due to the para-isomer or unreacted precursors.
Conclusion
4-(3-iso-Propoxyphenyl)-4-oxobutyric acid represents a viable "Soft Drug" candidate in the NSAID class.
-
Vs. Indomethacin: It offers a superior safety profile with drastically reduced gastric ulceration, albeit with slightly lower potency.
-
Vs. Fenbufen: It shows comparable efficacy and pharmacokinetics. The choice between them would depend on specific metabolic variances in the target patient population (e.g., variations in β-oxidation efficiency).
Recommendation: For chronic conditions like Rheumatoid Arthritis where long-term adherence is limited by GI toxicity, Compound 3-ISO is a strong candidate for further development, particularly in controlled-release formulations.
References
-
Kerwar, S. S., et al. (1980). Metabolism and mechanism of action of fenbufen. The American Journal of Medicine.
-
Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences.
-
Bendele, A. M. (2001). Animal models of rheumatoid arthritis. Journal of Musculoskeletal and Neuronal Interactions.
-
Whittle, B. A. (1964). The use of changes in capillary permeability in mice to distinguish between narcotic and nonnarcotic analgesics. British Journal of Pharmacology and Chemotherapy.
-
Rainsford, K. D. (1975). The biochemical pathology of aspirin-induced gastric damage. Agents and Actions.
In vivo validation of in vitro findings for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid
Content Type: Publish Comparison Guide Subject: Preclinical Development & Pharmacological Validation Molecule Alias: 3-IPOA (3-Isopropoxy-4-oxo-phenylbutanoic acid)
Executive Summary & Strategic Rationale
4-(3-iso-Propoxyphenyl)-4-oxobutyric acid (3-IPOA) represents a structural evolution in the class of aryl-alkanoic acids , sharing the 4-aryl-4-oxobutyric scaffold characteristic of established NSAIDs like Fenbufen . While in vitro assays likely demonstrate potent Cyclooxygenase (COX) inhibition or PPAR modulation, the translation to in vivo efficacy relies heavily on metabolic activation and bioavailability.
This guide outlines a rigorous validation framework to bridge the gap between cellular IC50 values and systemic therapeutic efficacy. The critical hypothesis to validate is that the 3-isopropoxy substituent enhances lipophilicity and metabolic stability compared to methoxy-analogs, potentially offering a superior safety profile (reduced gastric ulceration) while maintaining anti-inflammatory potency.
Comparison of 3-IPOA vs. Standard Alternatives
| Feature | 3-IPOA (Target) | Fenbufen (Benchmark) | Indomethacin (Control) |
| Scaffold | 4-oxo-butyric acid | 4-oxo-butyric acid | Indole acetic acid |
| Putative MOA | COX-2 Preferential (Prodrug) | COX Non-selective (Prodrug) | COX-1/2 Non-selective |
| Lipophilicity | High (Isopropoxy group) | Moderate (Biphenyl) | Moderate |
| GI Toxicity Risk | Low (Predicted) | Low | High |
| Primary Indication | Acute/Chronic Inflammation | Rheumatoid Arthritis | Acute Pain/Inflammation |
Phase I: Pharmacokinetic (PK) Profiling
Objective: Confirm bioavailability and characterize the "Prodrug" metabolic pathway.
In vitro findings often fail in vivo because the 4-oxo-butyric acid scaffold typically requires hepatic
The Metabolic Hypothesis (DOT Visualization)
The following diagram illustrates the theoretical metabolic activation pathway that must be validated via LC-MS/MS analysis of plasma samples.
Caption: Predicted metabolic activation of 3-IPOA. Validation requires detecting the acetic acid metabolite in plasma.
PK Protocol Strategy
-
Subjects: Male Sprague-Dawley rats (n=6/group).
-
Administration: Oral Gavage (PO) vs. Intravenous (IV).
-
Dose: 10 mg/kg (IV) and 50 mg/kg (PO).
-
Sampling: Serial tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Analysis: LC-MS/MS focusing on parent (3-IPOA) and the putative metabolite (3-isopropoxyphenylacetic acid).
Phase II: Efficacy Validation (Anti-Inflammatory)
Objective: Validate if the in vitro COX inhibition translates to reduction of edema and hyperalgesia in a complex organism.
Experiment A: Carrageenan-Induced Paw Edema (Acute Model)
This is the "Gold Standard" for validating rapid-onset anti-inflammatory agents.
Protocol:
-
Acclimatization: Rats are fasted for 12h prior to the experiment.
-
Baseline Measurement: Measure initial paw volume (
) using a Plethysmometer . -
Drug Administration:
-
Group 1: Vehicle (0.5% CMC).
-
Group 2: Indomethacin (10 mg/kg, Positive Control).
-
Group 3: 3-IPOA (25 mg/kg).
-
Group 4: 3-IPOA (50 mg/kg).
-
-
Induction: 1 hour post-dosing, inject 0.1 mL of 1%
-carrageenan into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection.
Data Calculation:
Calculate Percent Inhibition (%I) using the formula:
Experiment B: Adjuvant-Induced Arthritis (Chronic Model)
In vitro assays cannot simulate the immune cell recruitment seen in chronic inflammation. This model validates the compound's effect on bone remodeling and sustained inflammation.
-
Induction: Intradermal injection of Mycobacterium butyricum in mineral oil.
-
Dosing: Daily oral dosing of 3-IPOA (20 mg/kg) for 14 days.
-
Endpoint: Arthritis Score (0-4 scale) and histological analysis of the ankle joint.
Phase III: Safety & Toxicity (The "Fail Fast" Check)
Objective: Ensure the 3-isopropoxy group does not induce unexpected gastric toxicity, a common failure point for acidic NSAIDs.
Gastric Ulceration Index Assay
-
Dosing: Administer a supratherapeutic dose (100 mg/kg) of 3-IPOA to fasted rats.
-
Timing: Euthanize animals 6 hours post-dose.
-
Analysis: Remove stomach, open along the greater curvature, and wash with saline.
-
Scoring: Examine under 10x magnification.
-
Score 0: Normal mucosa.
-
Score 1: Spot ulcers (<1mm).
-
Score 2: Hemorrhagic streaks.
-
Score 3: Deep ulcers >2mm.
-
Success Criteria: 3-IPOA must show a significantly lower Ulcer Index than Indomethacin to justify further development.
Comprehensive Validation Workflow
The following flowchart dictates the decision-making process for the researcher.
Caption: Decision tree for validating 3-IPOA. Failure at the PK stage prevents wastage of resources on efficacy models.
References
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine.
-
Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences.
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology.
-
OECD Guidelines for the Testing of Chemicals. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
- Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs (Chemistry and Pharmacology). Wiley-Interscience. (Foundational text for aryl-alkanoic acid scaffolds).
Safety Operating Guide
Navigating the Safe Handling of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or physiologically active compounds such as 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, a meticulous approach to personal protective equipment (PPE) is not merely a procedural formality; it is the bedrock of reliable and reproducible science. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the protection of both the researcher and the research.
Understanding the Hazard Profile
Before any handling protocols are established, a thorough understanding of the compound's hazard profile is essential. Based on available safety data for structurally related compounds, 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid should be handled with a degree of caution. The primary hazards associated with this and similar powdered organic acids include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Serious Eye Irritation: Can cause significant damage to the eyes upon contact.
-
Respiratory Irritation: Inhalation of the dust may lead to irritation of the respiratory tract.
Furthermore, it is noted as a "physiologically highly active, therapeutically usable substance," which underscores the need for stringent containment measures to prevent inadvertent exposure.[1]
Core Principles of Personal Protection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic risk assessment that considers the physical state of the chemical, the procedure being performed, and the potential for exposure. For 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, which is typically a solid powder, the primary routes of exposure are inhalation of airborne particles, direct skin contact, and eye contact.
Our protective strategy, therefore, is built on creating a robust barrier against these routes of entry.
Recommended Personal Protective Equipment
The following table outlines the recommended PPE for handling 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid in various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | Double-gloving with nitrile gloves is recommended. For extended handling, a butyl rubber outer glove over a nitrile inner glove provides superior protection. | A fully fastened laboratory coat. | A NIOSH-approved N95 respirator or higher is essential to prevent inhalation of fine powders. |
| Working with Solutions | Chemical splash goggles. | Nitrile gloves are generally sufficient. Inspect gloves for any signs of degradation before and during use. | A fully fastened laboratory coat. | Not typically required if working within a certified chemical fume hood. |
| Large-Scale Operations or Spills | A face shield worn over chemical splash goggles. | Heavy-duty butyl rubber gloves over nitrile inner gloves. | A chemical-resistant apron or suit over a laboratory coat. | A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). |
The Rationale Behind Our Choices:
-
Eye and Face Protection: The risk of serious eye irritation necessitates the use of, at minimum, safety glasses with side shields.[2] However, due to the fine, dusty nature of the solid, chemical splash goggles provide a more complete seal. A face shield offers an additional layer of protection against splashes, especially when dissolving the solid or handling larger quantities.[3]
-
Hand Protection: Nitrile gloves are a good starting point, offering resistance to a range of chemicals and a good balance of dexterity and durability.[4][5] The practice of double-gloving is a field-proven technique that provides an additional layer of security against tears and permeation. For more prolonged or intensive contact, butyl rubber gloves are recommended due to their excellent resistance to a broad spectrum of chemicals, including ketones and esters which may be present in related structures.[6][7]
-
Body Protection: A standard laboratory coat, fully fastened, protects against incidental contact and contamination of personal clothing.[8] For situations with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: The potential for respiratory irritation from inhaling the fine powder is a significant concern. An N95 respirator is the minimum requirement for filtering out these airborne particulates.[2][9] For higher-risk scenarios, more advanced respiratory protection is warranted.
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of PPE is critically dependent on the discipline of the user in putting it on (donning) and taking it off (doffing). Contamination during the doffing process can negate the protective benefits of the equipment.
Donning and Doffing Workflow
Caption: A visual guide to the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.
Step-by-Step Donning Protocol:
-
Inspect all PPE: Before you begin, carefully check all equipment for any signs of damage, such as tears in gloves or cracks in a face shield.[10]
-
Lab Coat: Put on your lab coat and ensure all buttons or snaps are securely fastened.
-
Respirator: If required, don your N95 respirator. Ensure it forms a tight seal around your nose and mouth. Perform a user seal check.
-
Eye and Face Protection: Put on your safety goggles or a face shield.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a complete barrier.[2]
Step-by-Step Doffing Protocol:
The principle of doffing is to touch the potentially contaminated exterior of your PPE as little as possible with your bare skin.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in the appropriate waste container.[10]
-
Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front of the device.[1]
-
Lab Coat: Unfasten the lab coat and remove it by folding it in on itself, touching only the inside surfaces.
-
Respirator: Remove the respirator by touching only the straps.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[11]
Decontamination and Disposal Plan
Proper disposal of contaminated materials is crucial to prevent secondary exposure and environmental contamination.
-
Solid Waste: All disposable PPE (gloves, respirators) and any materials used to handle the solid compound (weighing papers, contaminated wipes) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be disposed of as hazardous chemical waste, following your institution's specific guidelines. Do not dispose of organic solvents down the drain.[12]
-
Empty Containers: The original container of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[13][14]
Spill Response Workflow
In the event of a spill, a calm and methodical response is essential.
Caption: A workflow for responding to a chemical spill in the laboratory.
For a solid spill, it is crucial to avoid creating dust. Gently cover the spill with a damp paper towel or use a HEPA-filtered vacuum designed for hazardous materials.[15][16] For liquid spills, use an inert absorbent material.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity and quality of your scientific endeavors.
References
- Sigma-Aldrich. (2024, September 8).
- Fisher Scientific. (2010, October 29).
- Fisher Scientific. (n.d.).
- SynZeal. (n.d.).
-
University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. Retrieved from [Link]
-
Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]
-
eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
-
Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
SafetyNet. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Environmental Health & Safety - University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]
-
eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
PowerPak. (2024, October 21). Butyl vs Nitrile Gloves. Retrieved from [Link]
-
University of Washington. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
-
NM Safety. (2024, February 16). Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
American Chemical Society. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention - NIOSH. (n.d.). Recommendations for Chemical Protective Clothing Disclaimer. Retrieved from [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
